molecular formula C16H13BrO3 B10886265 4-Propanoylphenyl 4-bromobenzoate

4-Propanoylphenyl 4-bromobenzoate

Cat. No.: B10886265
M. Wt: 333.18 g/mol
InChI Key: FCQMNBXUHKTFPJ-UHFFFAOYSA-N
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Description

4-Propanoylphenyl 4-bromobenzoate is an aromatic ester featuring a 4-bromobenzoate moiety esterified with a 4-propanoylphenyl group. The propanoyl (CH3COCH2-) substituent likely influences solubility, crystallinity, and reactivity compared to other derivatives. Such compounds are typically synthesized via esterification reactions and are of interest in materials science and pharmaceutical research due to their tunable physicochemical behaviors.

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

(4-propanoylphenyl) 4-bromobenzoate

InChI

InChI=1S/C16H13BrO3/c1-2-15(18)11-5-9-14(10-6-11)20-16(19)12-3-7-13(17)8-4-12/h3-10H,2H2,1H3

InChI Key

FCQMNBXUHKTFPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylphenyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 4-propanoylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of 4-Propanoylphenyl 4-bromobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Propanoylphenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoate moiety can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of 4-azidophenyl 4-bromobenzoate or 4-thiocyanatophenyl 4-bromobenzoate.

    Reduction: Formation of 4-(1-hydroxypropyl)phenyl 4-bromobenzoate.

    Oxidation: Formation of 4-propanoylphenyl 4-bromoquinone.

Scientific Research Applications

4-Propanoylphenyl 4-bromobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drug molecules.

    Industry: Utilized in the production of specialty chemicals and intermediates for the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Propanoylphenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 4-propanoylphenyl 4-bromobenzoate include:

  • 4-Bromophenyl 4-bromobenzoate : Features dual bromine substituents, leading to distinct polymorphism-dependent mechanical properties (plastic, elastic, or brittle behavior) .
  • 4-Formylphenyl 4-bromobenzoate : The formyl group (-CHO) increases reactivity, making it a versatile building block in organic synthesis .
  • 2,3-Epoxypropyl 4-bromobenzoate : The epoxy group introduces strain and reactivity, useful in polymer chemistry .

Physical and Chemical Properties

Compound Name Molecular Formula Substituent(s) Key Properties/Applications References
4-Propanoylphenyl 4-bromobenzoate C16H13BrO3 Propanoyl (-COCH2CH3) Hypothesized: Moderate solubility, potential for thermal stability due to bulky substituent N/A*
4-Bromophenyl 4-bromobenzoate C13H8Br2O2 Bromine (-Br) Polymorph-dependent mechanical behavior (plastic/elastic/brittle)
4-Nitrophenyl 4-bromobenzoate C13H8BrNO4 Nitro (-NO2) High crystallinity; precursor for analgesics
4-Formylphenyl 4-bromobenzoate C14H9BrO3 Formyl (-CHO) Reactive aldehyde group for conjugation
Propyl 4-hydroxybenzoate C10H12O3 Hydroxyl (-OH) Preservative (lab/industrial use)

*Note: Direct data for 4-propanoylphenyl 4-bromobenzoate is absent in the evidence; properties inferred from analogs.

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (e.g., -Br, -NO2): Increase thermal stability and intermolecular interactions (e.g., halogen bonding) but may reduce solubility in polar solvents .
  • Electron-Donating Groups (e.g., -OCH3, -CH3): Improve solubility but may lower melting points. The propanoyl group (-COCH2CH3) likely balances these effects via moderate polarity.
  • Reactive Functional Groups (e.g., -CHO, epoxy) : Enhance utility in synthetic chemistry but may complicate storage and handling .

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